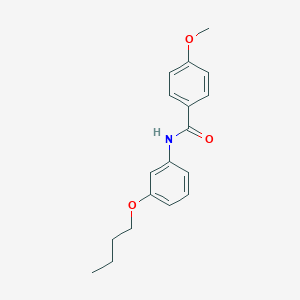

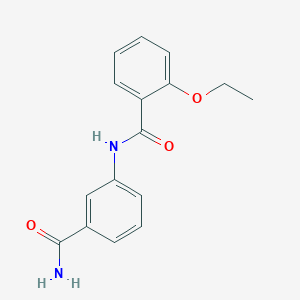

![molecular formula C20H24N2O4 B267293 N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B267293.png)

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide, also known as IB-MECA, is a synthetic compound that belongs to the family of adenosine analogs. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and immune disorders.

Mécanisme D'action

The A3 adenosine receptor is coupled to multiple signaling pathways, including Gαi, Gαs, and Gαq/11, which can mediate both inhibitory and stimulatory effects. Upon activation by N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide, the A3 receptor can inhibit adenylate cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can activate protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which can regulate various cellular functions, such as proliferation, differentiation, and apoptosis.

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide has also been shown to induce apoptosis in cancer cells through a mechanism involving the upregulation of the proapoptotic protein Bax and the downregulation of the antiapoptotic protein Bcl-2. Moreover, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide can inhibit angiogenesis, the process by which new blood vessels are formed, by downregulating vascular endothelial growth factor (VEGF) expression and activity.

Biochemical and Physiological Effects

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In immune cells, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide can modulate cytokine production, chemotaxis, and phagocytosis. For example, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide can inhibit the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β).

In cancer cells, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide can induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. Moreover, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide can enhance the cytotoxicity of chemotherapy drugs and radiation therapy, suggesting a potential role in combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for the A3 adenosine receptor, which allows for specific targeting of this receptor subtype. Moreover, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide has been extensively characterized in vitro and in vivo, providing a wealth of knowledge on its pharmacological properties and biological effects.

However, one limitation is the potential for off-target effects, as N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide can also activate other adenosine receptor subtypes at high concentrations. Therefore, careful dose-response studies and control experiments are necessary to ensure the specificity of N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide effects. Moreover, the use of N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide in animal studies may be limited by its poor solubility and bioavailability, which can affect its pharmacokinetics and efficacy.

Orientations Futures

There are several future directions for research on N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide. One direction is to further elucidate the molecular mechanisms underlying the effects of N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide on immune function and inflammation. For example, studies could investigate the downstream signaling pathways activated by the A3 receptor and the role of N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide in modulating immune cell function in different disease contexts.

Another direction is to explore the potential of N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide as a therapeutic agent in combination with other drugs or modalities. For example, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide could be used in combination with immune checkpoint inhibitors or other immunomodulatory agents to enhance antitumor immune responses. Moreover, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide could be combined with chemotherapy or radiation therapy to improve their efficacy and reduce their toxicity.

In conclusion, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selective activation of the A3 adenosine receptor and its ability to modulate immune function, inflammation, and tumor growth make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide involves several steps, starting from 2-(2-methoxyethoxy)benzoic acid. The acid is first converted into the corresponding acid chloride, which is then reacted with 3-(isobutyrylamino)aniline in the presence of a base, such as triethylamine. The resulting product is purified by column chromatography to obtain N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide in high yield and purity.

Applications De Recherche Scientifique

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide has been widely used in scientific research to study the role of adenosine receptors in various biological processes. Adenosine receptors are a family of G protein-coupled receptors that are activated by adenosine, a naturally occurring nucleoside. There are four subtypes of adenosine receptors, namely A1, A2A, A2B, and A3, each with a distinct distribution and function.

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide is a selective agonist of the A3 adenosine receptor, which is primarily expressed on immune cells, such as T cells, B cells, and macrophages. Activation of the A3 receptor has been shown to modulate immune function, inflammation, and tumor growth. Therefore, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide has been used in various preclinical and clinical studies to evaluate its therapeutic potential in cancer, inflammatory bowel disease, asthma, and other conditions.

Propriétés

Nom du produit |

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide |

|---|---|

Formule moléculaire |

C20H24N2O4 |

Poids moléculaire |

356.4 g/mol |

Nom IUPAC |

2-(2-methoxyethoxy)-N-[3-(2-methylpropanoylamino)phenyl]benzamide |

InChI |

InChI=1S/C20H24N2O4/c1-14(2)19(23)21-15-7-6-8-16(13-15)22-20(24)17-9-4-5-10-18(17)26-12-11-25-3/h4-10,13-14H,11-12H2,1-3H3,(H,21,23)(H,22,24) |

Clé InChI |

UAPVSNDFMOSMKO-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCCOC |

SMILES canonique |

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCCOC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B267217.png)

![2-(4-methoxyphenyl)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267219.png)

![N-[4-(2-ethoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B267221.png)

![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)

![N-[4-(acetylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B267226.png)

![N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)

![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)

![3-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B267236.png)

![3-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267237.png)